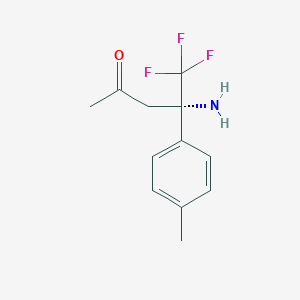

![molecular formula C17H12N4O2S B2756446 N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 954646-30-1](/img/structure/B2756446.png)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring, a benzyl group, and a benzo[d]thiazole-2-carboxamide group . The spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the structures of the synthesized compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include condensation, oxidative cyclization, and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a yield of 92%, melting point of 115–117 °C, and a molecular weight of 271 (M+1) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives have shown promising antimicrobial properties. For instance, novel benzimidazole–oxadiazole hybrid molecules have been synthesized and demonstrated potent antimicrobial agents, indicating their potential for combating microbial infections (Shruthi et al., 2016).

Anticancer Activity

These compounds have also been evaluated for their anticancer activities. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Corrosion Inhibition

In the field of materials science, benzimidazole bearing 1,3,4-oxadiazoles have been synthesized and assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential as protective agents in industrial applications (Ammal et al., 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized, demonstrating good nematocidal activity against Bursaphelenchus xylophilus, indicating their utility in agriculture for controlling nematode pests (Liu et al., 2022).

Stem Cell Research

Compounds with a similar structure have improved the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, showing the importance of these compounds in stem cell research and regenerative medicine (Ries et al., 2013).

Synthetic Applications

In synthetic chemistry, these compounds have been utilized as intermediates for creating a wide variety of heterocyclic compounds, showcasing their versatility in the synthesis of novel organic molecules with potential biological activities (Kharchenko et al., 2008).

Direcciones Futuras

Oxadiazole derivatives, including “N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide”, have broad spectrum of biological activity and have potential for development of new drugs . Future research could focus on exploring their potential in various therapeutic areas and optimizing their synthesis for large-scale production.

Mecanismo De Acción

Target of Action

The primary target of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide is NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide interacts with its target, NF-κB, by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of Hepatocellular Carcinoma (HCC) cells . This interaction abrogates the DNA binding ability and transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and cell survival . By inhibiting the activation of NF-κB, the compound can potentially halt the progression of diseases such as cancer .

Result of Action

The compound induces an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it induces the cleavage of PARP and caspase-3 in a time-dependent manner .

Propiedades

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-15(16-18-12-8-4-5-9-13(12)24-16)19-17-21-20-14(23-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXXXVYRATXLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

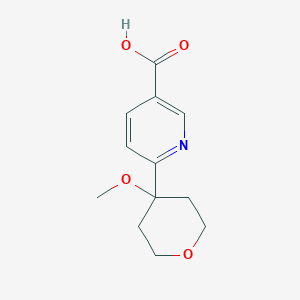

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2756369.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

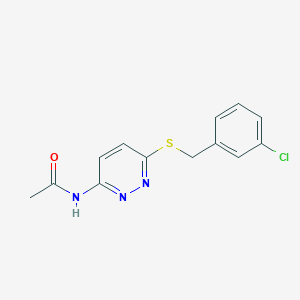

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

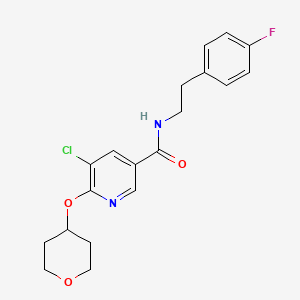

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2756375.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)